molecular formula C13H10BrNO3 B14860588 5-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid

5-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B14860588
M. Wt: 308.13 g/mol
InChI Key: NYSVKNHVTIWXAH-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position of the phenyl ring, a methoxy group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a base such as sodium methoxide.

    Pyridine Ring Formation: The pyridine ring can be constructed through a cyclization reaction involving appropriate precursors.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) for methoxylation and N-bromosuccinimide (NBS) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-methoxyphenyl)pyridine: Similar structure but with a different substitution pattern on the phenyl ring.

    5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid: Contains a pyrazole ring instead of a pyridine ring.

    Methyl 5-bromopyridine-3-carboxylate: A methyl ester derivative of the compound.

Uniqueness

5-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and reactivity are required.

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

5-(5-bromo-2-methoxyphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10BrNO3/c1-18-12-3-2-10(14)5-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17)

InChI Key

NYSVKNHVTIWXAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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